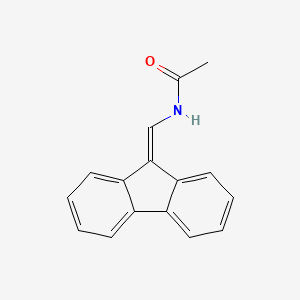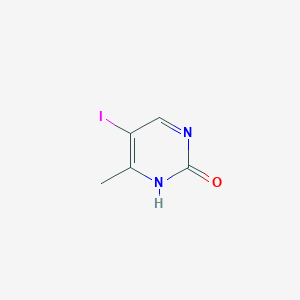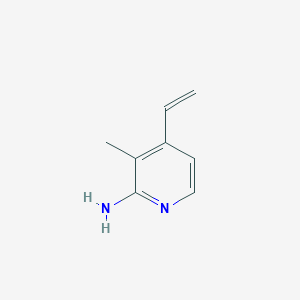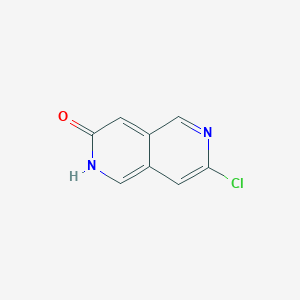
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with a complex structure that includes bromine, methoxy groups, and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone typically involves several steps:
Starting Materials: The synthesis begins with 2-bromo-3,4-dimethoxybenzene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable catalyst, often in the presence of a base such as pyridine.
Industrial Production: Industrial methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability for large-scale production.
Analyse Chemischer Reaktionen
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reactions are often conducted under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products depend on the type of reaction, such as alcohols from reduction or substituted derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and advanced coatings.
Wirkmechanismus
The mechanism by which 1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may affect signal transduction pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-bromo-3,4-dimethoxyphenylacetonitrile and 2-bromo-3,4-dimethoxyphenylacetyl chloride share structural similarities.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C10H8BrF3O3 |
|---|---|
Molekulargewicht |
313.07 g/mol |
IUPAC-Name |
1-(2-bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H8BrF3O3/c1-16-6-4-3-5(7(11)8(6)17-2)9(15)10(12,13)14/h3-4H,1-2H3 |
InChI-Schlüssel |
MCMRGMWFNLBMSZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)C(F)(F)F)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)


![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)



![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)



![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)

